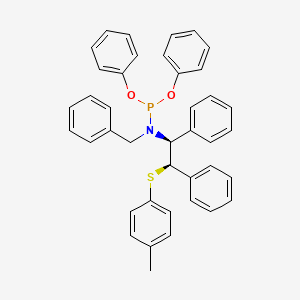
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite is a complex organic compound that belongs to the class of phosphoramidites. These compounds are widely used in organic synthesis, particularly in the field of nucleic acid chemistry. The unique structure of this compound, featuring multiple aromatic rings and a phosphoramidite group, makes it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite typically involves the following steps:
Formation of the Phosphoramidite Group: The initial step involves the reaction of a suitable phosphorodiamidite precursor with an appropriate alcohol or amine to form the phosphoramidite group.
Introduction of the Aromatic Rings: The aromatic rings are introduced through a series of substitution reactions, where aromatic halides react with suitable nucleophiles.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes:
Batch Reactors:
Continuous Flow Reactors: These are employed for the formation of the thioether linkage, allowing for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoramidite group to phosphines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Phosphine oxides are the major products.
Reduction: Phosphines are formed as major products.
Substitution: Various substituted aromatic compounds are produced.
Applications De Recherche Scientifique
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of nucleic acids and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphoramidite group can participate in nucleophilic substitution reactions, while the aromatic rings can undergo electrophilic substitution. The thioether linkage provides additional reactivity, allowing the compound to engage in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its nucleophilic properties.
Diethyl phosphoramidite: Another phosphoramidite compound used in nucleic acid synthesis.
Phenylphosphine: A simpler phosphine compound with similar reactivity.
Uniqueness
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite is unique due to its complex structure, which combines multiple aromatic rings, a phosphoramidite group, and a thioether linkage. This unique combination of functional groups provides the compound with a diverse range of reactivity, making it a valuable reagent in various chemical and biological applications.
Propriétés
Formule moléculaire |
C40H36NO2PS |
|---|---|
Poids moléculaire |
625.8 g/mol |
Nom IUPAC |
(1S,2R)-N-benzyl-N-diphenoxyphosphanyl-2-(4-methylphenyl)sulfanyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C40H36NO2PS/c1-32-27-29-38(30-28-32)45-40(35-21-11-4-12-22-35)39(34-19-9-3-10-20-34)41(31-33-17-7-2-8-18-33)44(42-36-23-13-5-14-24-36)43-37-25-15-6-16-26-37/h2-30,39-40H,31H2,1H3/t39-,40+/m0/s1 |
Clé InChI |
JBEOLQUJYQIACQ-IOLBBIBUSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
SMILES canonique |
CC1=CC=C(C=C1)SC(C2=CC=CC=C2)C(C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086637.png)
![1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086643.png)
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbonitrile](/img/structure/B14086645.png)
![1-(3,4-Diethoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086647.png)
![7,18-Di(heptan-4-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14086648.png)
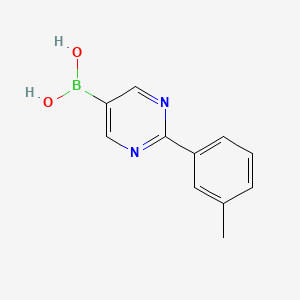
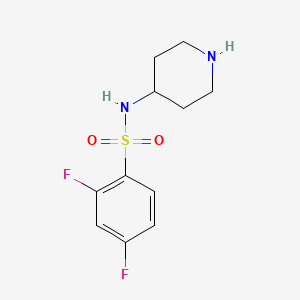

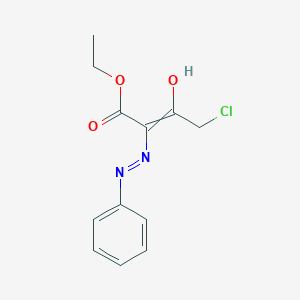
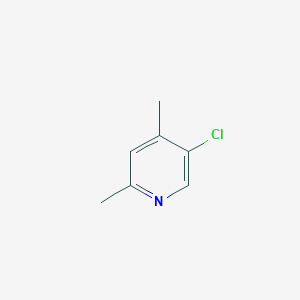
![5-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide](/img/structure/B14086666.png)
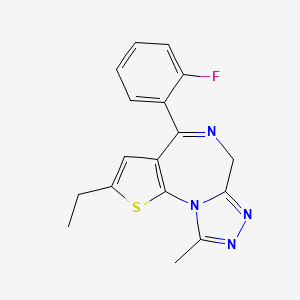
![N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine](/img/structure/B14086677.png)
